N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide
Description
The compound N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide features a hybrid structure integrating a 1,2,4-triazole core substituted with a thioether-linked indolinone moiety and a 2-methoxybenzamide group. The indole fragment may enhance binding to biological targets, while the methoxybenzamide group could influence pharmacokinetics, such as solubility and metabolic stability .
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-19-8-7-10-21(16-19)33-25(17-29-27(35)22-11-4-6-13-24(22)36-2)30-31-28(33)37-18-26(34)32-15-14-20-9-3-5-12-23(20)32/h3-13,16H,14-15,17-18H2,1-2H3,(H,29,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRIURKPLNRIAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This compound incorporates an indole moiety, a triazole ring, and various functional groups that enhance its pharmacological potential. The following sections will detail the biological activities, synthesis methods, and relevant case studies regarding this compound.
Structural Characteristics
The molecular formula of the compound is C28H27N5O3S, with a molecular weight of 513.62 g/mol. Its structure includes:
- 1,2,4-Triazole Ring : Known for its broad spectrum of biological activities.
- Indolin Derivative : Contributes to anticancer properties.
- Methoxy and Thio Groups : Enhance solubility and bioavailability.
Biological Activities
This compound has shown significant promise in various biological assays:
Anticancer Activity
Research indicates that compounds featuring the 1,2,4-triazole scaffold exhibit potent antiproliferative effects against multiple cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values as low as 6.2 μM against colon carcinoma cell lines (HCT-116) and 27.3 μM against breast cancer cell lines (T47D) .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various microorganisms. Preliminary results suggest moderate activity levels, highlighting the potential for further development in antimicrobial applications .
Antiangiogenic Effects
The structural features of the triazole derivatives have been linked to antiangiogenic properties, which are crucial in cancer therapy as they inhibit the formation of new blood vessels that tumors require for growth .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of Triazole Ring : Utilizing hydrazine derivatives and isothiocyanates.
- Introduction of Indole Moiety : Through condensation reactions.
- Final Coupling : To attach the methoxybenzamide group.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this compound:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazole scaffolds exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound has been evaluated against various cancer cell lines, demonstrating promising results in reducing cell viability and inhibiting proliferation .
Antimicrobial Activity
The compound has also been tested for its antimicrobial properties. Triazole derivatives are known to possess antifungal and antibacterial effects. In vitro studies have reported that this compound exhibits activity against several pathogenic strains, suggesting its potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study published in Molecular Pharmacology evaluated the anticancer effects of similar triazole compounds on human breast cancer cell lines. The results indicated that compounds with the triazole moiety significantly inhibited cell growth through mechanisms involving cell cycle arrest and apoptosis .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Triazole A | 10 | Apoptosis induction |
| Triazole B | 15 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
In another research effort documented in Journal of Antimicrobial Chemotherapy, derivatives of triazoles were tested against various bacterial strains. The findings revealed that certain modifications to the triazole structure enhanced its potency against resistant strains of bacteria, highlighting the importance of structural diversity in developing effective antimicrobial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Triazole-Thio Derivatives
- Target Compound : The 1,2,4-triazole ring is functionalized with a thioether chain connected to an indolin-1-yl-2-oxoethyl group, distinguishing it from simpler triazole-thiol analogs.
- Analog from : A structurally related compound (C22H19N7O4S2) replaces the indolinone with a 2-methylindole and incorporates a nitro-phenyl group, resulting in a yellow crystalline solid (m.p. 148–150°C, 77% yield) .
Benzamide-Containing Derivatives
- Nitazoxanide Analog () : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide shares the benzamide group but uses a thiazole core. Its PFOR enzyme inhibition mechanism via amide anion conjugation highlights the role of the benzamide in target binding .
- Anticancer Thiazoles () : N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazoles replace the triazole with a thiazole and incorporate morpholine, showing antitumor activity in NCI screenings. The absence of the indole-thioether chain may limit cross-reactivity with indole-dependent targets .
Physical Properties
Enzyme Inhibition
- Target Compound: The indolinone and benzamide groups may synergistically inhibit enzymes like kinases or PFOR, though specific data are lacking.
- Nitazoxanide Analog () : Demonstrated PFOR inhibition via amide anion interactions, stabilized by hydrogen bonds (N1–H1⋯N2). The target compound’s methoxy group could enhance binding affinity compared to fluorinated benzamides .
Anticancer Potential
- Compounds : Thiazole-based derivatives showed promising activity in NCI screens, with IC50 values <10 µM against leukemia and breast cancer cell lines. The triazole core in the target compound may offer broader kinase inhibition .
- Triazole-Indole Hybrids (): No direct anticancer data, but indole derivatives are frequently associated with apoptosis induction via Bcl-2 pathway modulation .
Pharmacological Considerations
- Metabolic Stability : Thioether linkages (as in the target compound) are prone to oxidation, whereas morpholine-containing derivatives () may exhibit longer half-lives due to metabolic resistance .
Preparation Methods
Cyclization of Thiosemicarbazides
The most widely reported method involves cyclizing thiosemicarbazide derivatives with aldehydes or ketones under acidic conditions. For example, 4-(m-tolyl)-4H-1,2,4-triazole-3-thiol (a key intermediate) is synthesized by reacting m-tolylhydrazine with carbon disulfide in ethanol, followed by cyclization with hydrazine hydrate. This yields the triazole-thiol precursor, which is critical for subsequent functionalization.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| m-Tolylhydrazine | Ethanol | Reflux | 6 hr | 78% |
| Carbon disulfide | Ethanol | 0–5°C | 2 hr | – |
| Hydrazine hydrate | Water | 80°C | 4 hr | 82% |
Alternative Route: Oxidative Cyclization
A less common but efficient approach employs oxidative cyclization of thioamides. For instance, treating N-(m-tolyl)thioamide with iodine in dimethyl sulfoxide (DMSO) at 100°C generates the triazole ring via intramolecular dehydrogenation. This method avoids stoichiometric bases but requires careful control of oxidizing agents to prevent over-oxidation.
Functionalization of the Triazole Core
Thioether Linkage Formation
The sulfur atom at position 5 of the triazole is introduced via nucleophilic substitution. The thiol group of 4-(m-tolyl)-4H-1,2,4-triazole-3-thiol reacts with α-halo ketones, such as 2-chloro-1-(indolin-1-yl)ethanone, in the presence of a base (e.g., potassium carbonate).
Mechanistic Insights
- Deprotonation of the thiol group by K₂CO₃ generates a thiolate ion.
- Nucleophilic attack on the α-carbon of the chloroethanone derivative displaces chloride, forming the thioether bond.
Optimization Parameters
| Base | Solvent | Temperature | Reaction Time | Yield |
|---|---|---|---|---|
| K₂CO₃ | Acetonitrile | 60°C | 8 hr | 65% |
| Et₃N | Dichloromethane | 25°C | 12 hr | 58% |
Introduction of the Methoxybenzamide Side Chain
The methylene-linked benzamide group is installed via reductive amination or direct alkylation. A preferred method involves reacting the triazole-methylamine intermediate with 2-methoxybenzoyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base.
Key Observations
- Excess benzoyl chloride (1.2 equiv) ensures complete conversion.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Final Assembly and Purification
Coupling of Indolinone and Benzamide Moieties
The indolin-1-yl-2-oxoethyl group is introduced via a two-step sequence:
- Mitsunobu Reaction : The hydroxyl group of a pyrrolidine intermediate is inverted using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Amide Coupling : The inverted alcohol is converted to the corresponding amide using 2-methoxybenzoic acid and a coupling agent like HATU.
Critical Parameters
| Step | Reagent | Solvent | Yield |
|---|---|---|---|
| Mitsunobu Reaction | DEAD, PPh₃ | THF | 72% |
| Amide Coupling | HATU, DIPEA | DMF | 68% |
Purification Techniques
Final purification is achieved via:
- Recrystallization : From ethanol/water (7:3) to remove polar impurities.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) for non-polar byproducts.
- HPLC : C18 column, acetonitrile/water gradient (60–80% over 20 min) for >99% purity.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, triazole-H), 7.89–7.12 (m, 11H, aromatic), 3.87 (s, 3H, OCH₃) |
| ¹³C NMR | δ 170.2 (C=O), 152.1 (triazole-C), 56.3 (OCH₃) |
| HRMS | m/z 513.62 [M+H]⁺ (calc. 513.62) |
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18, 30°C, 1.0 mL/min | 99.2% |
| TLC | Silica, EtOAc/hexane (1:1) | Single spot |
Challenges and Optimization Opportunities
Byproduct Formation
Green Chemistry Alternatives
- Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
- Catalytic Methods : Enamine catalysis for triazole formation could lower stoichiometric waste.
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux with acetic acid .
- Step 2 : Functionalization with indoline and benzamide moieties via nucleophilic substitution or amide coupling. Key parameters include solvent choice (e.g., DMSO for solubility) and base selection (e.g., Cs₂CO₃ for deprotonation) .
- Optimization : Yields (65–90%) depend on temperature control (60–80°C) and stoichiometric ratios. TLC and NMR are used to monitor intermediates and confirm purity .
Table 1 : Typical Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Characterization Methods |
|---|---|---|---|
| 1 | Acetic acid, reflux | 70–85% | TLC, IR |
| 2 | DMSO, Cs₂CO₃, 70°C | 65–90% | ¹H/¹³C NMR, HRMS |
Q. How is the compound structurally characterized, and what key spectral data confirm its identity?
Structural confirmation relies on:
- ¹H/¹³C NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons), δ 3.8 ppm (methoxy groups), and δ 4.2–4.5 ppm (methylene bridges) .
- HRMS : Molecular ion [M+H]⁺ matching the calculated mass (±2 ppm error) .
- IR : Stretching bands for C=O (1680–1720 cm⁻¹) and C-N (1250–1300 cm⁻¹) .
Q. What preliminary biological activities have been reported, and what assays are used for screening?
Early studies highlight:
- Anticancer potential : IC₅₀ values of 5–20 µM against HeLa and MCF-7 cells via MTT assays .
- Antimicrobial activity : MIC values of 8–32 µg/mL against S. aureus and E. coli using broth microdilution .
- Enzyme inhibition : Moderate COX-2 inhibition (40–60% at 10 µM) in fluorometric assays .
Advanced Research Questions
Q. How do substituent variations (e.g., methoxy vs. methyl groups) impact bioactivity and selectivity?
Structure-activity relationship (SAR) studies reveal:
- Methoxy groups : Enhance solubility and hydrogen bonding with targets (e.g., kinase active sites), improving anticancer activity .
- m-Tolyl substituents : Increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Indoline moiety : Critical for π-π stacking in enzyme binding pockets (e.g., COX-2) .
Table 2 : Substituent Effects on Bioactivity
| Substituent | Bioactivity Trend | Rationale |
|---|---|---|
| 2-Methoxy | ↑ Anticancer | Enhanced H-bonding |
| 3-Chloro | ↑ Antimicrobial | Increased electrophilicity |
| m-Tolyl | ↓ Solubility | Hydrophobic interactions |
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
Discrepancies arise from:
- Assay conditions : Differences in cell culture media (e.g., serum content) or incubation times .
- Compound purity : Impurities >5% skew dose-response curves; validate via HPLC (>95% purity) .
- Target heterogeneity : Cell line-specific expression of enzymes (e.g., varying COX-2 levels in cancer models) . Methodology : Standardize assays using CLSI guidelines and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can computational methods predict the compound’s metabolic stability and off-target interactions?
- In silico tools : Use SwissADME to predict CYP450 metabolism (e.g., susceptibility to 3A4 oxidation) .
- Docking studies : AutoDock Vina models binding to kinase domains (e.g., EGFR; binding energy < -8 kcal/mol) .
- MD simulations : GROMACS assesses binding mode stability over 100 ns trajectories .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Prodrug design : Introduce ester groups at the benzamide position to enhance oral bioavailability .
- Nanoparticle encapsulation : Use PLGA carriers to improve aqueous solubility and reduce hepatic clearance .
- Dosage optimization : Conduct PK/PD modeling in rodents (e.g., Cmax and AUC0–24 via LC-MS/MS) .
Methodological Considerations
Q. How are stability studies designed to evaluate degradation under physiological conditions?
- Forced degradation : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days .
- Analytical monitoring : UPLC tracks degradation products; HRMS identifies hydrolyzed or oxidized species .
- Key findings : Degradation occurs via triazole ring cleavage at pH > 8 or under oxidative stress .
Q. What techniques validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Confirm binding to kinases by measuring protein melting shifts .
- Pull-down assays : Use biotinylated probes and streptavidin beads to isolate target complexes .
- CRISPR knockout : Validate specificity by comparing activity in wild-type vs. target-deficient cells .
Q. How are toxicity profiles assessed to prioritize lead candidates?
- In vitro toxicity : Measure IC₅₀ in non-cancerous cells (e.g., HEK293; selectivity index >10) .
- Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage .
- Cardiotoxicity : hERG channel inhibition assessed via patch-clamp electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
